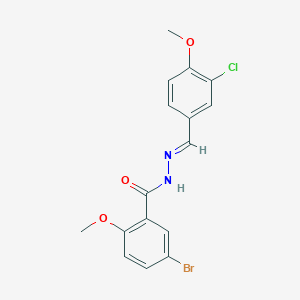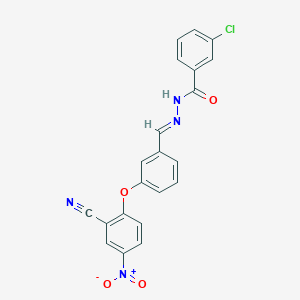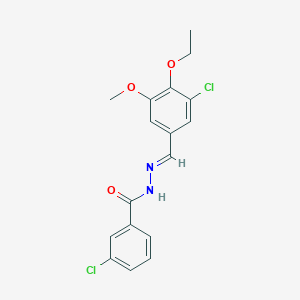![molecular formula C23H21ClN2O6S B423149 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423149.png)
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a hydrazone linkage, and a sulfonate group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazone.
Aldol condensation: The hydrazone is then subjected to aldol condensation with 2-methoxybenzaldehyde under basic conditions to form the intermediate compound.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound is explored for its potential medicinal properties, including its ability to act as an anti-inflammatory, antimicrobial, or anticancer agent. Its structure-activity relationship is studied to optimize its efficacy and minimize side effects.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The hydrazone linkage and aromatic rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
- [4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE stands out due to the presence of the sulfonate group, which can enhance its solubility and reactivity. Additionally, the combination of the methoxy group and the hydrazone linkage provides unique electronic and steric properties, influencing its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C23H21ClN2O6S |
|---|---|
Peso molecular |
488.9g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H21ClN2O6S/c1-16-3-10-20(11-4-16)33(28,29)32-21-12-5-17(13-22(21)30-2)14-25-26-23(27)15-31-19-8-6-18(24)7-9-19/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
Clave InChI |
QWTHCJLEDVZWJN-AFUMVMLFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423066.png)
![2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423070.png)
![2-(4-chlorophenoxy)-N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B423071.png)
![2-METHOXY-6-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423073.png)
![2-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423074.png)
![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423076.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B423077.png)


![9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423083.png)
![2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B423086.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423087.png)


